Bis(2-chloroethyl) phosphite

Description

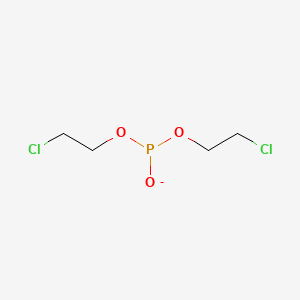

Bis(2-chloroethyl) phosphite is an organophosphorus compound characterized by a phosphite ester backbone (P(III)) substituted with two 2-chloroethyl groups.

Synthesis:

this compound derivatives are synthesized via reactions involving phosphorus trichloride (PCl₃) and ethylene oxide. For example, tris(2-chloroethyl) phosphite is formed by reacting PCl₃ with ethylene oxide, which can further rearrange into bis(2-chloroethyl)-2-chloroethylphosphonate under specific conditions .

Physical Properties:

Based on analogous compounds:

- Tris(2-chloroethyl) phosphite: Colorless, high-boiling liquid, soluble in organic solvents .

- Bis(2-chloroethyl) hydrogen phosphate (CAS 3040-56-0): Molecular weight 222.99 g/mol, predicted boiling point 301.8°C, density 1.469 g/cm³, soluble in chlorofórm, ethyl acetate, and methanol .

Applications: this compound derivatives are intermediates in synthesizing vinylphosphonic acid monomers for polymers . They are also used in flame-retardant additives for polyurethanes and as precursors for antitumor agents like cyclophosphamide .

Structure

3D Structure

Properties

Molecular Formula |

C4H8Cl2O3P- |

|---|---|

Molecular Weight |

205.98 g/mol |

IUPAC Name |

bis(2-chloroethyl) phosphite |

InChI |

InChI=1S/C4H8Cl2O3P/c5-1-3-8-10(7)9-4-2-6/h1-4H2/q-1 |

InChI Key |

ZQOPZHUVQYKVDM-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)OP([O-])OCCCl |

Origin of Product |

United States |

Scientific Research Applications

Flame Retardant Applications

Bis(2-chloroethyl) phosphite is primarily recognized for its role as a flame retardant in polymeric materials. It is often utilized in formulations to enhance the fire resistance of plastics and foams.

- Polyurethane Foams : Research indicates that mixtures containing this compound can significantly improve the rise and tack-free times during the production of rigid polyurethane foams. This enhancement leads to better foam characteristics, making it a preferred additive in foam formulations .

- Comparative Effectiveness : When compared to other flame retardants, this compound demonstrates superior performance in reducing flammability while maintaining mechanical properties of the materials .

Synthesis of Phosphonates

The compound serves as a precursor in the synthesis of various phosphonate derivatives , which are valuable in different chemical processes.

- Synthesis Pathways : The preparation of tris(2-chloroethyl) phosphite involves the reaction of phosphorus trichloride with ethylene oxide. This method allows for the production of several phosphonate mixtures, which can be tailored for specific applications .

- Chemical Versatility : The derivatives synthesized from this compound are utilized in agricultural chemicals, plasticizers, and as intermediates in organic synthesis, showcasing its versatility in chemical manufacturing .

Biological Studies and Toxicology

Recent studies have explored the biological implications of this compound and its derivatives.

- Toxicological Assessments : Investigations into the toxicological profile of related compounds indicate potential health risks associated with exposure. For instance, tris(2-chloroethyl) phosphate has been linked to carcinogenic effects in laboratory animals, prompting further research into its derivatives .

- Biomonitoring Studies : Cross-sectional studies have detected metabolites of bis(2-chloroethyl) phosphate in human urine, indicating widespread exposure among populations. This raises concerns regarding public health implications and necessitates regulatory scrutiny .

Data Table: Applications Overview

Case Studies

-

Flame Retardant Efficacy :

A study demonstrated that incorporating this compound into polyurethane formulations resulted in a significant reduction in flammability compared to control samples without additives. The treated samples exhibited improved thermal stability and lower peak heat release rates during combustion tests. -

Toxicology Research :

A comprehensive toxicology study conducted on tris(2-chloroethyl) phosphate revealed increased incidences of tumors in laboratory rats exposed to high doses. This study highlighted the need for careful handling and regulation of compounds related to this compound due to potential health risks associated with long-term exposure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Table 2: Reactivity and Environmental Impact

Key Findings:

Functional Group Influence :

- Chloroethyl substituents enhance electrophilicity at phosphorus, making this compound reactive in nucleophilic substitutions. This contrasts with trifluoroethyl groups (in bis(2,2,2-trifluoroethyl) phosphonate), which increase electron-withdrawing effects, altering reaction pathways .

- Nitrosoureas like BCNU leverage chloroethyl groups for DNA alkylation, a mechanism critical in chemotherapy .

Synthetic Utility: this compound derivatives are pivotal in synthesizing vinylphosphonic acid, a monomer for ion-exchange membranes . Tris(2-chloroethyl) phosphite is a flame retardant in polyurethanes, while bis(2-ethylhexyl) phosphate serves as a plasticizer .

Environmental and Biological Impact :

Preparation Methods

Direct Esterification of Phosphorous Acid

Phosphorous acid (H₃PO₃) reacts with 2-chloroethanol under dehydrating conditions. This method avoids hazardous PCl₃ but requires acidic catalysts (e.g., HCl gas) and elevated temperatures (80–100°C) :

-

Reaction Mechanism :

Azeotropic distillation removes water, shifting equilibrium toward product formation. Yields range from 65–85%, with purity dependent on fractional distillation .

Challenges :

-

Competing oxidation of H₃PO₃ to phosphoric acid (H₃PO₄) at >100°C.

-

Residual HCl necessitates post-synthesis neutralization (e.g., NaHCO₃ washes) .

Rearrangement of Tris(2-chloroethyl) Phosphite

Partial hydrolysis of TCEP under controlled alkaline conditions selectively cleaves one ester group:

Conditions :

-

Temperature : 25–40°C to minimize over-hydrolysis.

-

Catalyst : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance reaction rate .

Two-Step Process via Phosphorodichloridite Intermediate

This method ensures high regioselectivity by isolating the intermediate dichloride :

-

Step 1 : Reaction of PCl₃ with 2-chloroethanol (1:2 molar ratio):

The intermediate (bis(2-chloroethyl) phosphorodichloridite) is isolated via vacuum distillation (b.p. 110–115°C/10 mmHg).

-

Step 2 : Hydrolysis with ice-cold water:

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Hazard Profile |

|---|---|---|---|---|

| PCl₃ + Ethylene Oxide | 85–95 | 97–99 | Industrial | High (explosive ethylene oxide) |

| H₃PO₃ Esterification | 65–85 | 90–95 | Lab-scale | Moderate (corrosive HCl) |

| TCEP Hydrolysis | 70–90 | 95–98 | Pilot-scale | Low |

| Dichloridite Intermediate | 75–88 | 98–99.5 | Lab-scale | High (PCl₃ handling) |

Key Trade-offs :

-

Method 1 offers high efficiency but requires stringent safety protocols for ethylene oxide.

-

Method 4 achieves exceptional purity but involves toxic intermediates.

Emerging Techniques and Challenges

-

Microwave-Assisted Synthesis : Reduces reaction time by 40–60% (e.g., 2 h vs. 5 h for Method 2) but faces scalability issues .

-

Ionic Liquid Catalysts : Imidazolium-based liquids improve esterification yields (e.g., 92% in Method 2) but increase costs .

-

Byproduct Management : Chlorinated byproducts (e.g., ClCH₂CH₂Cl) require advanced separation techniques (e.g., fractional crystallization) .

Unresolved Issues :

Q & A

Q. What are the established synthesis protocols for bis(2-chloroethyl) phosphite, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting phosphorus trichloride with ethylene oxide under controlled conditions. To optimize yield and purity, parameters such as temperature (maintained at 0–5°C to minimize side reactions), stoichiometric ratios (e.g., 1:3 molar ratio of PCl₃ to ethylene oxide), and inert atmospheres (to prevent hydrolysis) are critical . Post-synthesis purification via fractional distillation under reduced pressure (e.g., 0.1 mmHg at 80–90°C) is recommended. Validation through ³¹P NMR and FT-IR can confirm structural integrity.

Q. Which analytical techniques are most effective for characterizing this compound in pure form?

Gas chromatography (GC) coupled with mass spectrometry (GC/MS) or flame photometric detection (GC/FPD) is widely used for quantification, with detection limits as low as 2 ng/L . Nuclear magnetic resonance (³¹P and ¹H NMR) provides structural confirmation, while FT-IR identifies functional groups (e.g., P-O-C stretches at 1020–1050 cm⁻¹). For trace impurities, high-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is suitable.

Q. How can researchers assess the thermal and hydrolytic stability of this compound?

Thermal stability is evaluated via thermogravimetric analysis (TGA) under nitrogen, with decomposition temperatures typically above 200°C. Hydrolytic stability tests involve exposing the compound to aqueous solutions at varying pH (3–11) and temperatures (25–60°C). Reaction progress is monitored using GC/MS to detect degradation products like ethylene glycol and phosphorous acid derivatives .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in environmental persistence data for this compound?

Conflicting persistence data may arise from matrix effects (e.g., soil vs. water) or analytical method variability. A factorial design approach (e.g., 2³ design) can systematically test variables such as pH, temperature, and microbial activity . Comparative studies using standardized methods (e.g., OECD 301B biodegradation tests) and cross-validation via GC/FPD and LC-MS/MS reduce methodological biases .

Q. How can mechanistic studies elucidate the reaction pathways of this compound with environmental oxidants like chlorine?

Kinetic studies under pseudo-first-order conditions (excess oxidant) combined with ³¹P NMR and high-resolution MS track intermediate formation. For example, Ishikawa & Baba (1988) demonstrated that chlorine attacks the phosphite ester bond, yielding chlorinated ethylene derivatives and phosphoric acid . Computational modeling (DFT) further predicts reaction energetics and transition states.

Q. What strategies mitigate matrix interference when quantifying this compound in complex environmental samples?

Solid-phase extraction (SPE) using XAD resins or silica gel columns effectively isolates the compound from interfering substances like humic acids . Isotope dilution with ¹³C-labeled analogs improves accuracy in LC-MS/MS. For air samples, glass-fiber filters pre-treated with sodium sulfate reduce particulate interference .

Methodological Tables

Q. Table 1. Analytical Methods for this compound in Environmental Matrices

Theoretical and Conceptual Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.